
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol, also known as 4-DTF, is a novel small molecule that has gained attention in recent years due to its potential applications in the fields of chemistry and biology. 4-DTF is a boronic acid derivative that has been found to exhibit several unique properties, including the ability to form strong hydrogen bonds and to interact with metals. In addition, 4-DTF has been shown to interact with a variety of substrates, including proteins and nucleic acids, making it an attractive target for synthetic and biological applications.
科学研究应用
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been studied extensively in the fields of chemistry and biology, and it has been shown to possess a variety of interesting properties. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to be a potent inhibitor of enzymes, such as proteases and kinases, and it has been used in the study of protein-protein interactions. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been used in the study of DNA-protein interactions, and it has been found to be a useful tool for studying the structure and function of DNA. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been used in the study of the structure and function of proteins, and it has been found to be a useful tool for protein engineering.
作用机制
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is thought to act by forming hydrogen bonds with its target molecule, thus preventing the target molecule from performing its normal function. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol may also interact with the active site of the target molecule, thus preventing the binding of other molecules. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol may also interact with the substrate of the target molecule, thus preventing the substrate from binding to the target molecule.
Biochemical and Physiological Effects
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been shown to have a variety of biochemical and physiological effects. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to inhibit the activity of several enzymes, including proteases and kinases. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to interact with a variety of substrates, including proteins and nucleic acids. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to interact with a variety of other molecules, including metals and organic compounds.
实验室实验的优点和局限性
The use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in laboratory experiments has several advantages. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a small molecule that is relatively easy to synthesize and is stable over a wide range of temperatures and pH levels. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a potent inhibitor of enzymes, making it useful for the study of enzyme-substrate interactions. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a versatile molecule that can interact with a variety of substrates, making it useful for a variety of biological and chemical applications.
However, there are also some limitations to the use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in laboratory experiments. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a relatively new molecule and its long-term effects are not yet fully understood. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a potent inhibitor of enzymes and may interfere with the normal functioning of the target molecule. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol may interact with other molecules, which may lead to unexpected results.
未来方向
There are a number of potential future directions for the use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in scientific research. In particular, further research is needed to understand the long-term effects of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol on enzymes and other molecules. In addition, further research is needed to understand the mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol and to identify potential new targets for its use. Finally, further research is needed to identify new applications for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol, such as in the study of protein-protein interactions and in the development of novel drugs.
合成方法
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol can be synthesized by a variety of methods, including the use of organometallic reagents, such as zinc and copper. One of the most commonly used methods for the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is the reaction of 5,5-dimethyl-1,3,2-dioxaborinan-2-yl bromide with trifluoromethylphenol in the presence of a base. This reaction yields 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in good yields and can be performed in a single step.
属性
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O3/c1-11(2)6-18-13(19-7-11)8-3-4-10(17)9(5-8)12(14,15)16/h3-5,17H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFCQRFDWLSSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



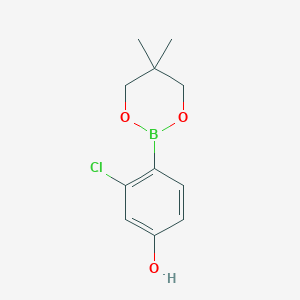

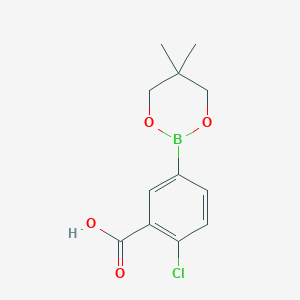
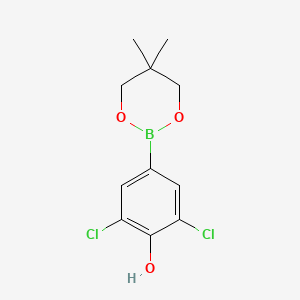
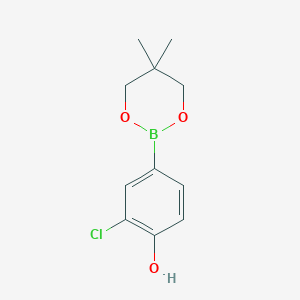
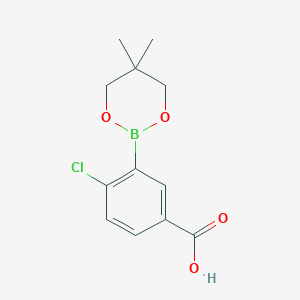

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6363125.png)
![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)

![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)
